molecular formula C12H13ClF3NO3S B2419188 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034269-01-5

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2419188
CAS RN: 2034269-01-5
M. Wt: 343.75
InChI Key: NOENZELMSSEZJI-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as CTETA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Azetidine derivatives, including those related to 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, have been extensively studied for their structure-activity relationships. For instance, the synthesis and antiandrogen activity of various sulfone and sulfoxide derivatives have been explored, contributing to the development of potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Azetidine Synthesis Techniques

  • Advances in azetidine synthesis, such as the development of a simple and mild procedure using (2-bromoethyl)sulfonium triflate, have enabled the creation of azetidine derivatives with broad applications in medicinal chemistry and drug development (Fritz, Moya, Unthank, McGarrigle, & Aggarwal, 2012).

Reactivity and Derivative Formation

  • The reactivity of azetidinone derivatives, including chlorosulfonyl and arylthio derivatives, has been a subject of study. These investigations provide insights into the synthesis of various azetidine-based compounds, which can be utilized in the development of new therapeutic agents (Hirai, Matsuda, & Kishida, 1973).

Antimicrobial and Antitubercular Activities

  • Azetidinone analogues have shown promise in antimicrobial and antitubercular activities, indicating their potential in addressing infectious diseases. Research into their synthesis and biological activity contributes to the ongoing search for novel antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Ring Expansion and Functionalization

  • The study of ring expansion techniques, such as the conversion of α-hydroxyalkyl azetidines to pyrrolidines, enhances our understanding of synthesizing functionalized compounds. This knowledge is crucial in the design of new drugs and materials (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Antioxidant Activity

  • Novel 4-Oxo-Azetidine derivatives have been synthesized and evaluated for their antioxidant activities, which is significant in the context of oxidative stress-related diseases (Madhavi & Rani, 2014).

Synthesis of Sulfonyl Azides

  • The synthesis of sulfonyl azides, which are important for various chemical transformations, has been improved, thus facilitating the production of azetidine-related compounds for diverse applications (Widyan, 2021).

Regiospecific Ring Opening

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO3S/c1-8-10(13)3-2-4-11(8)21(18,19)17-5-9(6-17)20-7-12(14,15)16/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOENZELMSSEZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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